Home > Products > Screening Compounds P130841 > Leucine enkephalin acetate salt
Leucine enkephalin acetate salt -

Leucine enkephalin acetate salt

Catalog Number: EVT-8210962
CAS Number:
Molecular Formula: C30H41N5O9
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the endogenous pentapeptides with morphine-like activity. It differs from MET-ENKEPHALIN in the LEUCINE at position 5. Its first four amino acid sequence is identical to the tetrapeptide sequence at the N-terminal of BETA-ENDORPHIN.
Source and Classification

Leucine enkephalin acetate salt is derived from the natural precursor proenkephalin, which undergoes enzymatic cleavage to produce various enkephalins, including leucine enkephalin. This peptide is classified as an opioid peptide due to its structural similarity to morphine and its ability to bind to opioid receptors in the central nervous system .

Synthesis Analysis

The synthesis of leucine enkephalin acetate salt can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves several key steps:

  1. Resin Preparation: A solid support resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain. For leucine enkephalin, Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are commonly used for the amino acids.
  3. Deprotection: After each coupling step, the Fmoc group is removed using a base (e.g., piperidine).
  4. Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA). The crude product is then purified using high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Leucine enkephalin acetate salt has a defined molecular structure characterized by its pentapeptide sequence: Tyr-Gly-Gly-Phe-Leu. The molecular structure features:

  • Peptide Bonds: The backbone consists of peptide bonds formed between the amino acids.
  • Functional Groups: The presence of an acetate group enhances solubility and stability.
  • Conformation: In solution, this peptide can adopt various conformations influenced by environmental factors such as pH and solvent polarity.

The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, revealing its spatial arrangement and interactions with receptors .

Chemical Reactions Analysis

Leucine enkephalin acetate salt can undergo several chemical reactions:

  • Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized under certain conditions.
  • Hydrolysis: Peptide bonds may hydrolyze in aqueous environments or under enzymatic action, leading to the formation of smaller peptide fragments.
  • Acetylation/Deacetylation: The acetate group can be removed or modified, affecting the compound's pharmacological properties .

These reactions are crucial for understanding the stability and bioavailability of leucine enkephalin in biological systems.

Mechanism of Action

Leucine enkephalins exert their effects primarily through interaction with opioid receptors, particularly the delta opioid receptor. Upon binding:

  1. Receptor Activation: The binding induces conformational changes in the receptor.
  2. Signal Transduction: This leads to inhibition of adenylate cyclase activity, reducing cyclic adenosine monophosphate levels.
  3. Physiological Effects: The downstream effects include decreased neurotransmitter release, resulting in analgesia and modulation of pain pathways .

This mechanism highlights the importance of leucine enkephalin in pain management and its potential therapeutic applications.

Physical and Chemical Properties Analysis

Leucine enkephalin acetate salt exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white lyophilized powder.
  • Solubility: Slightly soluble in dimethylformamide, dimethyl sulfoxide, and methanol; insoluble in water.
  • Stability: Sensitive to hydrolysis; stability can be enhanced by modifications such as acetylation .
  • Storage Conditions: Recommended storage at -20°C to maintain integrity .

These properties are essential for handling and application in laboratory settings.

Applications

Leucine enkephalin acetate salt has various scientific applications:

  • Pharmacological Research: Used extensively in studies investigating pain mechanisms and opioid receptor pharmacodynamics.
  • Neuroscience Studies: Employed in molecular dynamics simulations to understand neurotransmitter interactions with lipid membranes .
  • Therapeutic Potential: Investigated for use in developing analgesics and treatments for conditions involving pain modulation .

The versatility of leucine enkephalin acetate salt underscores its significance in both basic research and potential clinical applications.

Neuropharmacological Mechanisms of Leucine Enkephalin Acetate Salt

Agonist Activity at Opioid Receptor Subtypes

Leucine Enkephalin acetate salt hydrate (Tyr-Gly-Gly-Phe-Leu) functions as an endogenous agonist at multiple opioid receptor subtypes, with distinct binding dynamics and downstream effects. Its pentapeptide structure enables selective interactions with G-protein-coupled opioid receptors, though its binding kinetics and efficacy differ significantly between receptor classes [2] [4] [9].

μ-Opioid Receptor Binding Dynamics

Leucine Enkephalin exhibits intermediate efficacy at μ-opioid receptors (MOR), where it stabilizes active conformations through specific molecular interactions. Advanced biophysical studies using double electron-electron resonance (DEER) spectroscopy and single-molecule fluorescence resonance energy transfer (smFRET) reveal that MOR exists in four primary conformational states (R1-R4) during activation. The R1 (26 Å) and R2 (33 Å) states represent inactive conformations, while R3 (39 Å) and R4 (43 Å) denote active conformations characterized by transmembrane helix 6 (TM6) outward movement [3].

Leucine Enkephalin binding shifts this equilibrium toward R3/R4 states, though less potently than high-efficacy agonists like DAMGO or super-efficacy ligands like lofentanil. Quantitative analysis shows that Leucine Enkephalin stabilizes approximately 25% of receptors in R3/R4 conformations, correlating with its partial agonist profile. This conformational shift facilitates intracellular coupling with inhibitory G-proteins (Gαi/o), initiating downstream signaling cascades. The intrinsic efficacy is modulated by the Tyr¹ residue, which forms a critical salt bridge with a conserved aspartate (Asp147) in the MOR binding pocket [3] [7] [9].

Table 1: Conformational States of μ-Opioid Receptor Stabilized by Ligands

Ligand Efficacy ClassExample LigandsR3/R4 Population (%)Primary Stabilized State
Super-efficacy agonistsLofentanil, BU72>95%R4 dominant
High-efficacy agonistsMorphine, DAMGO60–80%R3/R4 mixture
Partial agonistsLeucine Enkephalin~25%R3 preference
Low-efficacy biased agonistsPZM21, TRV13010–15%R1/R2 dominant
AntagonistsNaloxone<5%R1 dominant

δ-Opioid Receptor Modulation and Synaptic Plasticity

At δ-opioid receptors (DOR), Leucine Enkephalin acts as a high-affinity agonist (EC₅₀ ≈ 17 nM) with near-full efficacy, approximately 10-fold more potent than at MOR. This selectivity arises from enhanced complementarity between the peptide's N-terminal tyrosine and extracellular loop 2 (ECL2) of DOR. Structural studies indicate that Leu⁵ in Leucine Enkephalin optimally engages hydrophobic residues in the DOR binding cleft, promoting receptor activation [2] [4] [7].

DOR activation by Leucine Enkephalin modulates synaptic plasticity through multiple mechanisms:

  • Presynaptic inhibition: Reduces voltage-gated calcium channel activity, suppressing neurotransmitter release (e.g., GABA, glutamate)
  • Postsynaptic effects: Enhances potassium efflux via GIRK channels, hyperpolarizing neurons
  • Long-term plasticity: Regulates β-arrestin-dependent ERK phosphorylation, influencing gene transcription and synaptic remodeling [4] [7] [9]

Notably, Leucine Enkephalin-induced DOR activation preferentially recruits β-arrestin-1 over β-arrestin-2, resulting in distinct internalization patterns and recycling kinetics compared to MOR. This differential engagement underlies region-specific effects on synaptic plasticity, particularly in hippocampal circuits where DOR activation suppresses inhibitory transmission through both MOR and DOR co-activation [3] [7].

Neuromodulatory Roles in Pain Regulation Pathways

Leucine Enkephalin serves as a critical endogenous modulator within hierarchical pain control systems. Its distribution spans key pain-processing regions, including the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and spinal dorsal horn, where it fine-tunes nociceptive transmission [4] [8].

Descending Pain Inhibition Circuits

In the midbrain PAG, enkephalinergic interneurons tonically inhibit GABAergic neurons that normally suppress output neurons projecting to the RVM. Leucine Enkephalin binding to MOR disinhibits these projections, enabling descending inhibition through two mechanisms:

  • Direct RVM-spinal pathway: Enhances serotonergic and enkephalinergic projections to spinal dorsal horn
  • Opioid-disinhibition cascade: Suppresses inhibitory interneurons in the dorsal horn, reducing nociceptive signal transmission [4] [8]

Spinal Nociceptive Processing

Within the substantia gelatinosa (spinal cord lamina II), Leucine Enkephalin modulates pain through:

  • Pre-synaptic inhibition: Reduces calcium influx in primary afferents, decreasing excitatory neurotransmitter release
  • Post-synaptic effects: Hyperpolarizes projection neurons via potassium channel activation
  • Network modulation: Suppresses excitatory interneuron activity through δ-receptor-mediated mechanisms [4] [9]

Electrophysiological studies demonstrate that photo-uncaged Leucine Enkephalin in spinal slices suppresses C-fiber-evoked excitatory postsynaptic potentials by 65±8% within 500ms, confirming its rapid neuromodulatory actions [7].

Enzymatic Regulation of Signaling Duration

The bioactivity of Leucine Enkephalin is temporally constrained by enzymatic degradation, with half-lives under 5 minutes in CNS tissue. Key peptidases include:

Table 2: Primary Enzymes Degrading Leucine Enkephalin

EnzymeCleavage SiteInhibitorsTissue Distribution
Aminopeptidase-N (APN)Tyr¹-Gly²BestatinWidespread, synaptic membranes
Neutral endopeptidase (NEP)Gly³-Phe⁴ThiorphanPain-processing regions
Dipeptidyl peptidase III (DPP3)Multiple sites-Cytosolic, neuroendocrine tissues
Angiotensin-converting enzyme (ACE)Phe⁴-Leu⁵CaptoprilVascular endothelium, CNS
Carboxypeptidase A6 (CPA6)C-terminal cleavage-Extracellular matrix

This enzymatic regulation creates spatially constrained signaling microdomains, particularly at synaptic junctions where peptidase concentration is high [4] [9].

Functional Interactions with Endogenous Opioid Systems

Leucine Enkephalin operates within an integrated network of endogenous opioids, exhibiting complex cooperativity, competition, and compensatory interactions across physiological systems.

Co-release and Receptor Cross-talk

Proenkephalin processing yields six copies of Met-enkephalin and one copy of Leucine Enkephalin in mammals, enabling coordinate release from secretory vesicles in:

  • Adrenal medulla: Co-released with catecholamines during stress
  • CNS nerve terminals: Often co-localized with classical neurotransmitters (e.g., GABA in striatal output neurons) [4] [8] [9]

At receptors, Leucine Enkephalin exhibits functional interactions:

  • MOR-DOR heteromers: Binding to DOR enhances MOR affinity and signaling efficacy
  • Cross-inhibition: High concentrations compete with higher-affinity ligands (e.g., β-endorphin at MOR)
  • Receptor trafficking: Differential internalization kinetics influence signal duration when multiple opioids are present [3] [7] [9]

Stress-Response Integration

Leucine Enkephalin serves as a critical stress-response modulator through:

  • HPA axis regulation: Glucocorticoids directly upregulate proenkephalin gene transcription via glucocorticoid response elements (GREs) in the promoter region
  • Sympathetic nervous system modulation: Adrenal release during stress produces systemic effects on immune function
  • Behavioral adaptation: PENK-knockout mice exhibit doubled corticosterone responses to restraint stress, confirming enkephalin's role in stress buffering [8] [9]

Tissue-Specific Processing and Signaling

Alternative processing of proenkephalin generates tissue-specific peptide profiles:

  • Neural processing: Yields primarily intact pentapeptides
  • Peripheral processing: Produces extended peptides (e.g., peptide F, BAM-22P) with different receptor selectivity
  • Immune cell processing: Leukocytes generate novel fragments (e.g., Tyr-Gly-Gly) with immunomodulatory activity [4] [8] [9]

This tissue-specific processing creates distinct signaling landscapes where Leucine Enkephalin may exhibit different functional priorities—neuromodulation in CNS versus immunomodulation in peripheral tissues.

Properties

Product Name

Leucine enkephalin acetate salt

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C30H41N5O9

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1

InChI Key

BAPJLGTVLSUVBN-RGRVRPFLSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.